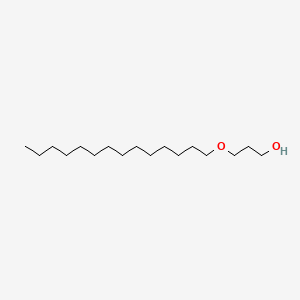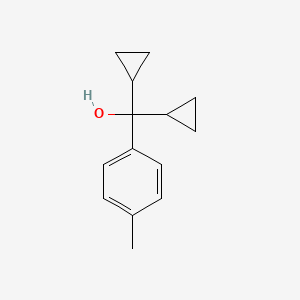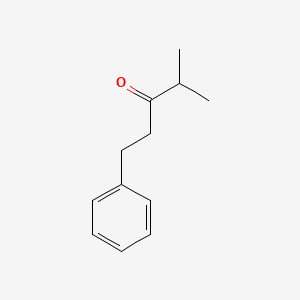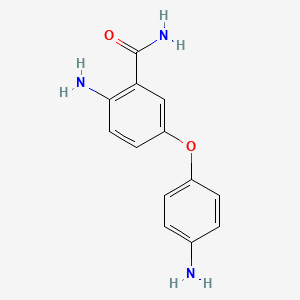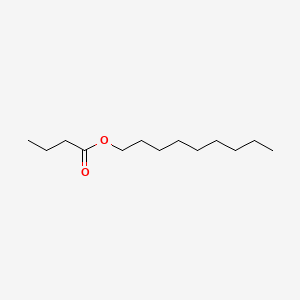
Nonyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl butyrate is a carboxylic ester.
Applications De Recherche Scientifique
Gut Health and Colonic Function : Butyrate, a derivative of Nonyl butyrate, plays a crucial role in gut health. It is an energy source for colonic epithelial cells and is involved in maintaining colonic homeostasis. Its production in the gut is linked to a healthy microbiota and is considered beneficial for preventing and treating inflammatory bowel diseases like ulcerative colitis (Hamer et al., 2007).
Cancer Prevention and Treatment : Butyrate's role in cancer prevention, especially colorectal cancer, has been explored. It induces apoptosis in colon cancer cells, suggesting a potential for therapeutic use in human medicine. This is particularly significant given the growing interest in microbiota-targeted therapies for cancer treatment (Bhatnagar et al., 2009).
Barrier Function in the Gastrointestinal Tract : Butyrate is involved in enhancing the barrier function of the gastrointestinal tract. This includes improving tight junction structure, which is crucial for preventing leakage of harmful substances from the gut into the bloodstream and is vital for overall gut health (Plöger et al., 2012).
Metabolic Effects : The role of butyrate in metabolism is multifaceted. It has been studied for its effects on glucose and lipid metabolism, indicating its potential in treating metabolic diseases and in weight management (Canani et al., 2011).
Animal Production and Health : Butyrate and its derivatives have significant implications for animal health and production. They promote gut development, control enteric pathogens, reduce inflammation, and improve growth performance, making them valuable in animal nutrition (Bedford & Gong, 2017).
Propriétés
Numéro CAS |
2639-64-7 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
nonyl butanoate |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-12-15-13(14)11-4-2/h3-12H2,1-2H3 |
Clé InChI |
RVNCBAPCNVAWOY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)CCC |
SMILES canonique |
CCCCCCCCCOC(=O)CCC |
Autres numéros CAS |
2639-64-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]](/img/structure/B1619482.png)
![4-[2-(Methylthio)ethyl]oxazolidine-2,5-dione](/img/structure/B1619484.png)
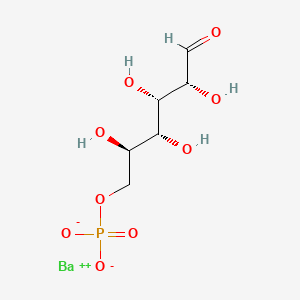
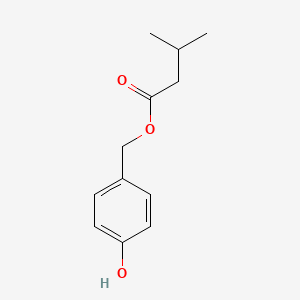
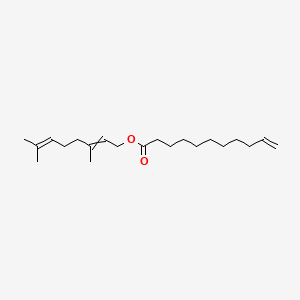
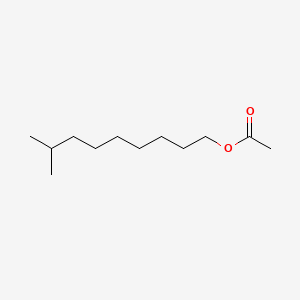
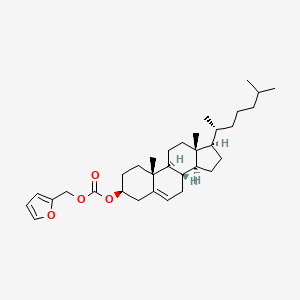
![Butanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B1619492.png)
